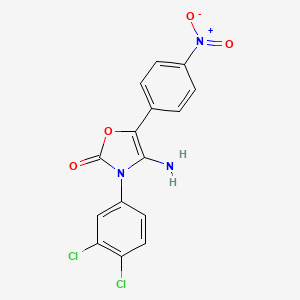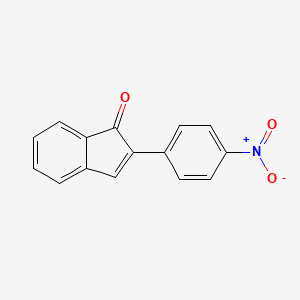![molecular formula C15H7N3O2S B8041471 2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione](/img/structure/B8041471.png)
2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione is a heterocyclic compound that combines the structural motifs of pyridine, thiazole, and quinoline. These moieties are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione typically involves the annulation of a thiazole ring to a quinoline scaffold. One common method involves the cyclization of appropriate thiazole and quinoline precursors under acidic or basic conditions. For instance, the reaction of a 2-aminothiazole derivative with a quinoline-4,9-dione precursor in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine, thiazole, or quinoline rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the heterocyclic rings.
Scientific Research Applications
2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. These interactions can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazole and pyridine moieties but differ in their overall structure and biological activity.
Quinolinyl-pyrazoles: These compounds contain a quinoline ring fused to a pyrazole ring, offering different pharmacological properties.
Thiazolo[5,4-b]pyridines: Similar in structure but with different substitution patterns and biological activities.
Uniqueness
2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione is unique due to its specific combination of pyridine, thiazole, and quinoline rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
2-pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O2S/c19-12-9-2-1-5-17-10(9)13(20)14-11(12)18-15(21-14)8-3-6-16-7-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCQDPGGTGZEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C(C2=O)N=C(S3)C4=CC=NC=C4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Bicyclo[2.2.1]heptanylmethyl)-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione](/img/structure/B8041431.png)
![N-cyclohexyl-N-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-2-methylprop-2-enamide](/img/structure/B8041439.png)
![2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione](/img/structure/B8041441.png)

![N-[3-[2-(acetamidomethyl)cyclohexen-1-yl]propyl]acetamide](/img/structure/B8041457.png)

![2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B8041469.png)
![6-Amino-4-bromobenzo[e]perimidin-7-one](/img/structure/B8041478.png)



